molecular formula C18H17F3N2O B2980904 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine CAS No. 1020336-04-2

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B2980904
CAS RN: 1020336-04-2
M. Wt: 334.342
InChI Key: UCWSAUMVNSJJNZ-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PIPER is a pyridine derivative and is primarily used as a tool compound for studying the interaction of ligands with G protein-coupled receptors (GPCRs).

Scientific Research Applications

Synthesis Methodologies

  • Simple Synthesis Techniques : A study by Smaliy et al. (2011) discusses a novel method for the synthesis of diamine compounds related to the structure of interest, indicating the significance of efficient synthesis methods in medicinal chemistry Smaliy et al., 2011.
  • Innovative Synthesis Strategies : Khlebnikov et al. (2018) present a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, emphasizing the importance of creative synthesis strategies in developing such compounds Khlebnikov et al., 2018.

Structural and Chemical Analysis

  • Detailed Structural Characterization : The work of Jayachandra et al. (2018) highlights the use of techniques like NMR, FT-IR, and HRMS for the characterization of related substances, demonstrating the complexity and depth required in analyzing such chemical compounds Jayachandra et al., 2018.
  • Chemical Structure and Molecular Interactions : Research by Li et al. (2005) explores the molecular structures and interactions within trifluoromethyl-substituted compounds, providing insight into the molecular architecture and bonding characteristics Li et al., 2005.

Applications in Drug Development

  • Potential in Drug Development : Yamamoto et al. (2016) discuss the identification of a compound with a similar structure as a potent and orally available inhibitor, indicating the potential applications of such compounds in pharmaceutical development Yamamoto et al., 2016.

properties

IUPAC Name

2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWSAUMVNSJJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

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